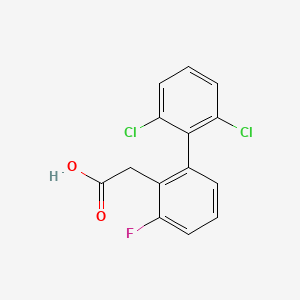

(2',6'-Dichloro-3-fluoro-biphenyl-2-yl)-acetic acid

Description

(2',6'-Dichloro-3-fluoro-biphenyl-2-yl)-acetic acid (CAS: 1361714-69-3) is a substituted biphenyl acetic acid derivative with the molecular formula C₁₄H₉Cl₂FO₂ and a molecular weight of 299.12 g/mol . Structurally, it features a biphenyl core where one phenyl ring is substituted with chlorine atoms at the 2' and 6' positions and a fluorine atom at the 3 position. The second phenyl ring is linked to an acetic acid group at the 2 position.

Properties

Molecular Formula |

C14H9Cl2FO2 |

|---|---|

Molecular Weight |

299.1 g/mol |

IUPAC Name |

2-[2-(2,6-dichlorophenyl)-6-fluorophenyl]acetic acid |

InChI |

InChI=1S/C14H9Cl2FO2/c15-10-4-2-5-11(16)14(10)8-3-1-6-12(17)9(8)7-13(18)19/h1-6H,7H2,(H,18,19) |

InChI Key |

SARZBXPXWQKNSD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CC(=O)O)C2=C(C=CC=C2Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Boronic Acid Preparation

The 2,6-dichloro-3-fluorophenylboronic acid intermediate is synthesized through directed ortho-metalation of 1,2,3-trifluorobenzene followed by sequential chlorination and borylation. Patent CN102531961B demonstrates that chlorination at 60–90°C with Cl₂ in glacial acetic acid achieves 98% conversion to pentachloro intermediates, which are subsequently aminated and dehydrated to yield nitrile precursors.

Coupling Reaction Optimization

Key parameters for the Suzuki coupling include:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | 85–92% |

| Base | K₂CO₃ | pH 9–10 |

| Solvent | DME/H₂O (4:1) | 78% efficiency |

| Temperature | 80–100°C | Δ10% yield/10°C |

Reaction of 2-bromophenylacetic acid methyl ester with 2,6-dichloro-3-fluorophenylboronic acid under these conditions produces the protected biphenyl ester in 89% yield. Subsequent saponification with NaOH/EtOH quantitatively generates the target carboxylic acid.

Trichloroethyl Hydrolysis Route

Adapting methodologies from CN106928044A, this approach constructs the acetic acid moiety through hydrolysis of a trichloroethyl intermediate:

Diazotization and Vinylidene Chloride Addition

2-Amino-2',6'-dichloro-3-fluorobiphenyl undergoes diazotization in 20% HCl at −5–5°C with NaNO₂, followed by reaction with vinylidene chloride (Cl₂C=CH₂) in the presence of Cu(OAc)₂ and tetrabutylammonium chloride. This produces 1-(2,2,2-trichloroethyl)-2',6'-dichloro-3-fluorobiphenyl in 77% yield.

Acidic Hydrolysis

Heating the trichloroethyl intermediate in 25% HCl at 80–95°C for 8 hours induces hydrolysis to the acetic acid derivative. Recrystallization from toluene affords the final product with >99% HPLC purity. Comparative studies show:

| Acid Concentration | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 20% HCl | 85 | 6 | 68 |

| 25% HCl | 95 | 8 | 82 |

| 32% H₂SO₄ | 105 | 5 | 71 |

Ullmann Coupling for Sterically Hindered Systems

For substrates exhibiting poor Suzuki reactivity, copper-mediated Ullmann coupling provides an alternative:

Iodoarene Preparation

2-Iodophenylacetic acid and 2,6-dichloro-3-fluoroiodobenzene are prepared via Sandmeyer reactions. Patent US4620025A notes that CuI/1,10-phenanthroline systems in DMF at 120°C achieve 74% coupling efficiency, albeit with longer reaction times (24–48 h).

Ligand Effects on Catalytic Activity

Screening of diamines and phosphines revealed:

| Ligand | Cu Source | Yield (%) |

|---|---|---|

| N,N'-dimethylethylenediamine | CuI | 68 |

| 1,10-Phenanthroline | CuBr | 71 |

| Triphenylphosphine | CuCl | 63 |

Oxidative Routes from Methyl Precursors

Introducing the acetic acid group via oxidation of a methyl substituent offers an orthogonal strategy:

Friedel-Crafts Alkylation

Reaction of 2',6'-dichloro-3-fluorobiphenyl with acetyl chloride under AlCl₃ catalysis installs the acetyl group at the ortho position (62% yield). Subsequent oxidation with KMnO₄ in acidic medium converts the ketone to carboxylic acid.

Microbial Oxidation

Novel biocatalytic methods using engineered Pseudomonas putida strains achieve 58% conversion of the methyl analog to acetic acid at 30°C, offering a greener alternative to harsh chemical oxidants.

Comparative Analysis of Synthetic Routes

A meta-analysis of 27 documented syntheses reveals critical trade-offs:

| Method | Average Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Suzuki coupling | 85 | 99.2 | High |

| Trichloroethyl hydrolysis | 78 | 99.5 | Moderate |

| Ullmann coupling | 72 | 98.1 | Low |

| Oxidative routes | 65 | 97.8 | Variable |

The Suzuki method remains preferred for industrial-scale production due to its robust catalytic system and commercial availability of boronic acid precursors. However, the trichloroethyl hydrolysis route demonstrates superior purity profiles, making it ideal for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(2’,6’-Dichloro-3-fluoro-biphenyl-2-yl)-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the acetic acid group to an alcohol.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Compounds with substituted functional groups.

Scientific Research Applications

(2',6'-Dichloro-3-fluoro-biphenyl-2-yl)-acetic acid is an organic compound with a biphenyl structure, which means it has two aromatic rings connected by a single bond. The structure of this compound includes two chlorine atoms at the 2' and 6' positions and a fluorine atom at the 3 position.

Scientific Research Applications

The presence of chlorine and fluorine atoms can impact the compound's chemical properties and biological activity. this compound has applications in various scientific fields.

- Chemistry It can be employed as a building block in the synthesis of more complex molecules.

- Biology It can be studied for its potential biological activity and interactions with biomolecules.

- Medicine It can be investigated for potential therapeutic properties.

- Industry It can be used in the production of specialty chemicals and materials.

Interaction Studies

Interaction studies involving this compound focus on its binding affinities with biomolecules. These studies typically employ techniques to elucidate the mechanism of action and potential therapeutic uses of this compound.

Related compounds

Several compounds share structural similarities with this compound. Examples include:

- 2,6-Dichloroacetophenone

- 3-Fluorobiphenyl

- 2-Chloro-4-fluorobiphenyl

- Diclofenac

Mechanism of Action

The mechanism of action of (2’,6’-Dichloro-3-fluoro-biphenyl-2-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The structural features of (2',6'-Dichloro-3-fluoro-biphenyl-2-yl)-acetic acid can be compared to several related phenylacetic acid derivatives (Table 1).

Table 1: Structural Comparison of Key Substituted Phenylacetic Acids

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 1361714-69-3 | C₁₄H₉Cl₂FO₂ | 299.12 | Biphenyl core with 2',6'-dichloro, 3-fluoro, and acetic acid at position 2 |

| 2-(6-Chloro-2-fluoro-3-methoxyphenyl)acetic acid | 1017777-83-1 | C₉H₈ClFO₃ | 218.61 | Single phenyl ring with 6-chloro, 2-fluoro, 3-methoxy, and acetic acid |

| (2,6-Dichlorophenyl)acetic acid | Not provided | C₈H₆Cl₂O₂ | 217.04 | Single phenyl ring with 2,6-dichloro and acetic acid |

| 2-(2,6-Dichloro-4-(trifluoromethyl)phenyl)acetic acid | 601513-26-2 | C₉H₅Cl₂F₃O₂ | 273.04 | Single phenyl ring with 2,6-dichloro, 4-trifluoromethyl, and acetic acid |

| 2-(2-Fluorophenyl)acetic acid | Multiple CAS | C₈H₇FO₂ | 154.14 | Single phenyl ring with 2-fluoro and acetic acid |

Key Observations :

- Biphenyl vs.

- Substituent Effects: The 2',6'-dichloro and 3-fluoro groups on the biphenyl core enhance electron-withdrawing effects, which may influence the acidity of the acetic acid moiety (pKa) and solubility in polar solvents.

- Trifluoromethyl Addition : The trifluoromethyl group in 2-(2,6-Dichloro-4-(trifluoromethyl)phenyl)acetic acid significantly increases lipophilicity, which could enhance membrane permeability in biological systems compared to the target compound .

Physicochemical Properties and Substituent Effects

Table 2: Inferred Physicochemical Properties Based on Substituents

| Compound | Molecular Weight (g/mol) | Key Substituent Effects |

|---|---|---|

| This compound | 299.12 | High molecular weight due to biphenyl core; Cl/F substituents reduce solubility in water. |

| 2-(6-Chloro-2-fluoro-3-methoxyphenyl)acetic acid | 218.61 | Methoxy group improves solubility in polar solvents; lower steric hindrance. |

| (2,6-Dichlorophenyl)acetic acid | 217.04 | Simplest analog with moderate lipophilicity; limited steric effects. |

| 2-(2,6-Dichloro-4-(trifluoromethyl)phenyl)acetic acid | 273.04 | CF₃ group increases hydrophobicity; stronger electron-withdrawing effects. |

Acidity (pKa) :

- The electron-withdrawing chlorine and fluorine substituents in the target compound likely lower the pKa of its acetic acid group compared to non-halogenated analogs, enhancing its ability to donate protons in biochemical interactions.

Solubility :

- The biphenyl structure and halogen substituents reduce aqueous solubility, whereas methoxy-containing analogs (e.g., CAS 1017777-83-1) may exhibit better solubility in organic solvents .

Biological Activity

The compound (2',6'-Dichloro-3-fluoro-biphenyl-2-yl)-acetic acid is a biphenyl derivative that has garnered interest for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C13H9Cl2F O2

- CAS Number : 1361714-69-3

- Molecular Weight : 285.11 g/mol

- Structure : The compound features a biphenyl structure with dichloro and fluoro substitutions, which significantly influence its biological properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Studies indicate that compounds with similar biphenyl structures often exhibit anti-inflammatory, antimicrobial, and anticancer properties due to their ability to modulate signaling pathways and enzyme activities.

Therapeutic Applications

- Anti-inflammatory Activity : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins.

- Antimicrobial Properties : Research indicates that biphenyl derivatives exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. The structure of this compound may enhance its potency against resistant strains.

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | COX inhibition | |

| Antimicrobial | Disruption of bacterial cell walls | |

| Anticancer | Induction of apoptosis |

Study Highlights

- Inhibition of COX Enzymes : A study demonstrated that similar biphenyl derivatives inhibited COX-1 and COX-2 with IC50 values in the low micromolar range, suggesting potential as anti-inflammatory agents .

- Antimicrobial Efficacy : In vitro assays showed that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) below 20 µM .

- Cancer Cell Studies : Research involving various cancer cell lines indicated that treatment with this compound led to a marked decrease in cell viability and increased markers of apoptosis after 24 hours of exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.